1-ethoxybut-1-ene

Overview

Description

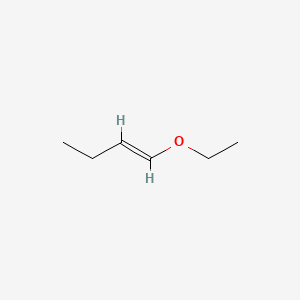

1-Ethoxybut-1-ene, also known as 1-Butene, 1-ethoxy- or 1-Butenyl ethyl ether, is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also referred to as ethyl butenyl ether .

Molecular Structure Analysis

The molecular structure of 1-ethoxybut-1-ene consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3/b6-5+ .Physical And Chemical Properties Analysis

1-Ethoxybut-1-ene is a liquid at room temperature . It has a molecular weight of 100.16 . The compound has a flash point of 7 .Scientific Research Applications

Photocycloaddition Reactions : 4-Phenoxybut-1-ene, a related compound to 1-ethoxybut-1-ene, undergoes ortho and meta intramolecular photocycloaddition upon irradiation, demonstrating its potential in photochemical reactions (Keukeleire et al., 1994).

Dimerisation Studies : Research involving the dimerisation of 1,1-bis-p-methoxy(or -ethoxy)phenylethylene provides insights into the behavior of compounds similar to 1-ethoxybut-1-ene under different chemical conditions (Tadros et al., 1972).

Synthesis and Structural Study : The reactivity of 2-ethoxybut-2-enal N,N-dimethylhydrazone with quinones highlights the versatility of ethoxybutene derivatives in the synthesis of complex organic compounds (Nebois et al., 1993).

Copolymer Research : Ethylene and α-olefin copolymers, including but-1-ene, have been studied for their properties when treated with fuming nitric acid, offering insights into the branch inclusion in copolymers (Hosoda et al., 1990).

Synthesis of α-Substituted Ethoxy Dienes : (E)-1,1-Diethoxybut-2-ene's reactivity with sec-butyllithium highlights its utility in synthesizing α-substituted alkoxy dienes, demonstrating the practical applications of similar compounds in organic synthesis (Prandi & Venturello, 1994).

Chromatography Applications : Ethoxynonafluorobutane, a fluorinated derivative, is used in novel biphasic solvent mixtures for countercurrent chromatography, demonstrating the use of ethoxybutene derivatives in separation techniques (Perez & Minguillón, 2010).

Synthesis of Racemic Compounds : The synthesis of racemic 4-Hydroxy-2-oxo-1-pyrrolidineacetamide from ethyl (E)-4-chloro-3-ethoxybut-2-enoate shows the potential of 1-ethoxybut-1-ene derivatives in synthesizing complex organic molecules (Laffan et al., 1992).

Nonlinear Optical Studies : The study of novel chalcone derivatives, including (2E)-1-(Anthracen-9-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one, reveals the potential of ethoxybutene derivatives in advanced material sciences, particularly in optical applications (Mathew et al., 2019).

Homoallyl Ether Rearrangement : The study of 1-ethoxy-1-phenylbut-3-ene's thermolysis offers insights into the chemical behavior of ethoxybutene compounds under heat, contributing to the understanding of molecular rearrangements (Viola et al., 1974).

Organometallic Studies : The interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with C-nucleophiles highlights the potential of ethoxybutene derivatives in creating complex organometallic compounds, expanding their applications in chemistry (Gorbunova et al., 1993).

Safety and Hazards

1-Ethoxybut-1-ene is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements EUH019, H225, H315, H319, and H335 . These statements indicate that the compound may pose risks related to flammability, skin and eye irritation, and respiratory irritation.

properties

IUPAC Name |

(E)-1-ethoxybut-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTYNINXYJFSHD-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=COCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022517 | |

| Record name | (1E)-1-ethoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butenyl ethyl ether | |

CAS RN |

4884-01-9, 1528-20-7, 929-05-5 | |

| Record name | cis-1-Butenyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-ethoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butenyl ethyl ether, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ethoxybut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)